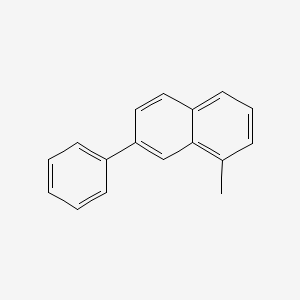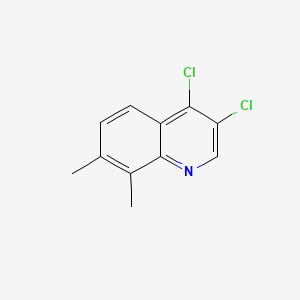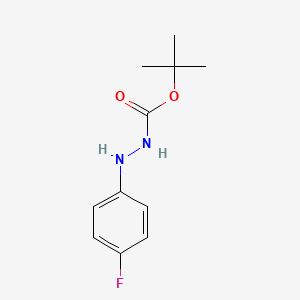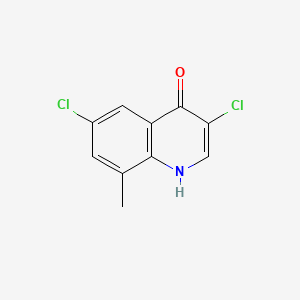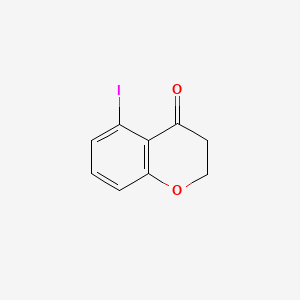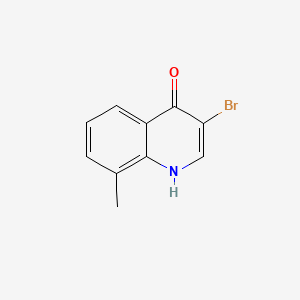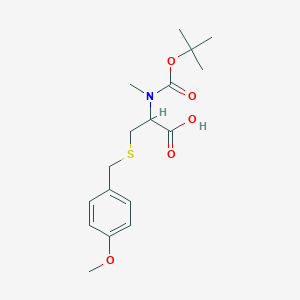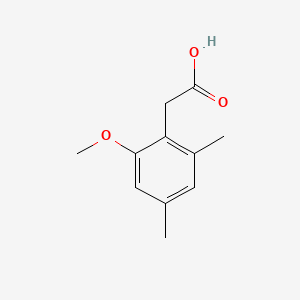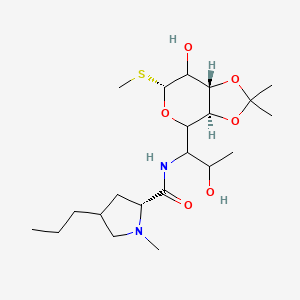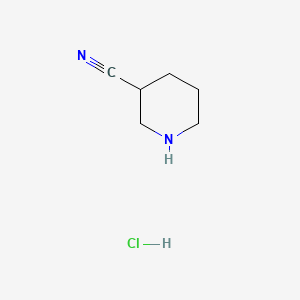![molecular formula C16H24N2 B598341 9-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 1198393-02-0](/img/structure/B598341.png)
9-Benzyl-2,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro undecane core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 9-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.
Pharmacokinetics
The pharmacokinetics of 9-Benzyl-2,9-diazaspiro[5It’s worth noting that the compound’s low cellular membrane permeability may impact its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological state, the presence of other substances, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the refluxing of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride in ethanol with aliphatic primary amines and formaldehyde, followed by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
9-Benzyl-2,9-diazaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to induce apoptosis makes it a potential candidate for cancer therapeutics.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic core but lacks the benzyl group.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with inhibitory activity against dengue virus type 2.
Uniqueness
9-Benzyl-2,9-diazaspiro[5.5]undecane is unique due to its benzyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBJYBSCVIWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


